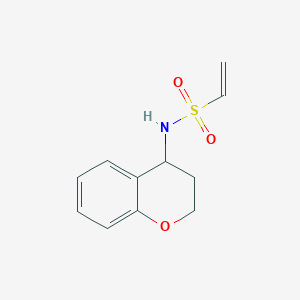

N-(chroman-4-yl)ethenesulfonamide

Description

N-(chroman-4-yl)ethenesulfonamide is a sulfonamide derivative featuring a chroman (benzopyran) core linked to an ethenesulfonamide group. Chroman, a bicyclic structure with oxygen in the pyran ring, confers unique stereoelectronic properties, enhancing interactions with biological targets such as tubulin or serotonin receptors . This compound is synthesized via multi-step routes, including sulfonamide coupling and stereoselective modifications, as exemplified by derivatives like N-(chroman-4-yl)-2-nitrobenzenesulfonamide (14.2) . Its structural flexibility allows for diverse substitutions, enabling tailored biological activity and pharmacokinetic optimization.

Properties

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCZDSNPBSXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NC1CCOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(chroman-4-yl)ethenesulfonamide typically involves the reaction of chroman-4-one derivatives with ethenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethenesulfonamide group replaces a leaving group on the chroman-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(chroman-4-yl)ethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The chroman-4-yl group can be oxidized to form chromone derivatives.

Reduction: Reduction reactions can convert the chroman-4-yl group to dihydrochroman derivatives.

Substitution: The ethenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Bases like potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Chromone derivatives.

Reduction: Dihydrochroman derivatives.

Substitution: Various substituted chroman-4-yl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(chroman-4-yl)ethenesulfonamide has been investigated for its therapeutic potential due to its structural characteristics that allow interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, a series of novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity, showing efficacy against various cancer cell lines .

Table 1: Anticancer Activity of E-N-Aryl-2-Arylethenesulfonamides

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 |

| Compound B | HeLa (Cervical) | 8.3 |

| Compound C | A549 (Lung) | 12.7 |

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that sulfonamide derivatives can protect neuronal cells from apoptosis, potentially delaying the progression of these diseases .

Biological Mechanisms

The mechanisms by which this compound exerts its effects are primarily linked to its ability to modulate various signaling pathways involved in cell survival and proliferation.

Inhibition of Apoptosis

Studies have shown that this compound can inhibit apoptotic pathways in neuronal cells, contributing to increased cell survival under stress conditions such as oxidative stress or neurotoxin exposure .

Modulation of Ion Channels

Another significant application is its role as a sodium channel inhibitor, which can be beneficial in treating conditions related to excitotoxicity and neuronal dysfunction .

Case Studies

Case studies provide practical insights into the application of this compound in clinical settings.

Case Study: Neuroprotection in Animal Models

A study involving animal models demonstrated that administration of this compound significantly reduced neuronal loss in models of ischemic stroke. The treated group exhibited improved functional recovery compared to controls, suggesting a protective effect against ischemic damage .

Case Study: Anticancer Efficacy

In vitro studies using human cancer cell lines have shown that this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(chroman-4-yl)ethenesulfonamide involves its interaction with specific molecular targets. The chroman-4-yl group can interact with enzymes and receptors, modulating their activity. The ethenesulfonamide moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in 6t) enhance microtubule disruption, while bulky groups (e.g., dihydroartemisinin in 3d) reduce synthesis efficiency (yield: 26–36%) .

- Core Structure : Chroman-based derivatives (e.g., 14.2) exhibit distinct target selectivity (serotonin receptors) compared to aryl-ethenesulfonamides (microtubule targets) .

Biological Activity

N-(chroman-4-yl)ethenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells. Studies indicate that it may induce apoptosis through mechanisms involving caspase activation and microtubule destabilization .

- Antimicrobial Effects : Research has indicated potential antimicrobial activity against several pathogens, which could be leveraged for therapeutic applications in infectious diseases.

- Anti-inflammatory and Antioxidant Activities : The compound's structural features suggest it may modulate inflammatory pathways and exhibit antioxidant properties, contributing to its therapeutic profile .

Target Interactions

The chroman-4-one framework in this compound is crucial for its biological activity. It is believed to interact with various molecular targets, including:

- Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

- Biochemical Pathways : It can affect pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Biochemical Pathways

The compound's mechanism includes:

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : Induction of apoptotic pathways through caspase activation has been observed, suggesting a potential for therapeutic use in oncology .

Similar Compounds

This compound shares structural similarities with other chroman derivatives, which also exhibit diverse biological activities. A comparison with related compounds highlights its unique properties:

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Anticancer Activity : A study evaluated the compound against various cancer cell lines using MTT assays, revealing significant inhibition rates:

- MDA-MB-231: 7.56 ± 2.23 µM

- KB: 25.04 ± 10.60 µM

- SK-N-MC: 9.64 ± 2.7 µM

- Antimicrobial Efficacy : In vitro tests indicated effectiveness against bacterial strains, supporting its potential use as an antimicrobial agent.

- Mechanistic Insights : Further investigations into its mechanism revealed that this compound could activate apoptotic pathways through caspase-dependent mechanisms, enhancing its profile as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.